2-Acetoxy-4'-trifluorobenzophenone 2-Acetoxy-4'-trifluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 890098-97-2
VCID: VC2281950
InChI: InChI=1S/C16H11F3O3/c1-10(20)22-14-5-3-2-4-13(14)15(21)11-6-8-12(9-7-11)16(17,18)19/h2-9H,1H3
SMILES: CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C16H11F3O3
Molecular Weight: 308.25 g/mol

2-Acetoxy-4'-trifluorobenzophenone

CAS No.: 890098-97-2

Cat. No.: VC2281950

Molecular Formula: C16H11F3O3

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

2-Acetoxy-4'-trifluorobenzophenone - 890098-97-2

Specification

CAS No. 890098-97-2
Molecular Formula C16H11F3O3
Molecular Weight 308.25 g/mol
IUPAC Name [2-[4-(trifluoromethyl)benzoyl]phenyl] acetate
Standard InChI InChI=1S/C16H11F3O3/c1-10(20)22-14-5-3-2-4-13(14)15(21)11-6-8-12(9-7-11)16(17,18)19/h2-9H,1H3
Standard InChI Key RSGWXZBUKINPEM-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Properties and Structure

2-Acetoxy-4'-trifluorobenzophenone is characterized by its distinctive molecular structure that features both an acetoxy functional group and a trifluoromethyl moiety attached to a benzophenone core. The chemical properties of this compound are influenced by the presence of these functional groups, which confer specific reactivity patterns and physical characteristics.

Basic Chemical Information

The fundamental chemical information for 2-Acetoxy-4'-trifluorobenzophenone is presented in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₁F₃O₃
Molecular WeightApproximately 308.25 g/mol
IUPAC Name[2-[4-(trifluoromethyl)benzoyl]phenyl] acetate
AppearanceTypically a crystalline solid
SolubilityLikely soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide; limited solubility in water

Structural Characteristics

The structure of 2-Acetoxy-4'-trifluorobenzophenone features several key elements:

  • A benzophenone core consisting of two phenyl rings connected by a carbonyl (C=O) group

  • An acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring

  • A trifluoromethyl group (-CF₃) at the 4'-position of the other phenyl ring

This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various research contexts.

Synthesis and Preparation Methods

The synthesis of 2-Acetoxy-4'-trifluorobenzophenone likely follows similar pathways to those of related benzophenone derivatives, with specific modifications to achieve the desired substitution pattern.

Optimization Considerations

The synthesis of 2-Acetoxy-4'-trifluorobenzophenone would require careful optimization of reaction conditions, including:

  • Temperature control to prevent degradation of sensitive functional groups

  • Selection of appropriate solvents to ensure solubility of reactants and products

  • Catalyst choice and loading to promote selective reaction at desired positions

  • Purification techniques to isolate the target compound from reaction mixtures

Chemical Reactivity

The chemical behavior of 2-Acetoxy-4'-trifluorobenzophenone is influenced by its functional groups, each contributing to specific types of reactions.

Reactions of the Acetoxy Group

The acetoxy group in 2-Acetoxy-4'-trifluorobenzophenone can participate in several reactions:

  • Hydrolysis under acidic or basic conditions to form the corresponding hydroxyl derivative

  • Transesterification with alcohols to form different ester derivatives

  • Nucleophilic substitution reactions, particularly with strong nucleophiles

Influence of the Trifluoromethyl Group

The trifluoromethyl group significantly impacts the electronic properties of the molecule by:

  • Acting as a strong electron-withdrawing group, affecting the reactivity of the carbonyl function

  • Enhancing lipophilicity, potentially improving membrane permeability in biological systems

  • Providing metabolic stability, making the compound more resistant to oxidative degradation

Carbonyl Group Reactions

The ketone functionality in 2-Acetoxy-4'-trifluorobenzophenone can undergo typical carbonyl reactions:

  • Reduction to form secondary alcohols using hydride reducing agents

  • Addition reactions with nucleophiles such as amines or Grignard reagents

  • Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes

Comparison with Similar Compounds

Understanding the relationships between 2-Acetoxy-4'-trifluorobenzophenone and structurally related compounds provides valuable context for its potential properties and applications.

Structural Analogues

Several structurally related compounds provide comparative insights:

CompoundStructural DifferenceNotable Properties
3-Acetoxy-4'-trifluorobenzophenoneAcetoxy group at 3-position instead of 2-positionAntimicrobial and anticancer potential
4-Acetoxy-4'-trifluorobenzophenoneAcetoxy group at 4-position instead of 2-positionAnti-inflammatory properties
2-Acetoxy-3',4',5'-trifluorobenzophenoneThree fluorine atoms on one phenyl ring vs. trifluoromethyl groupUnique reactivity profile due to different electronic effects

Structure-Activity Relationships

The position of functional groups significantly impacts the biological and chemical properties of these benzophenone derivatives:

  • The position of the acetoxy group (ortho, meta, or para) affects both the electronic distribution and steric factors, influencing binding to biological targets

  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues

  • The combination of these groups creates unique electronic environments that may lead to distinct biological activities

Physicochemical Properties

The physical and chemical properties of 2-Acetoxy-4'-trifluorobenzophenone determine its behavior in various systems and applications.

Spectroscopic Characteristics

The spectroscopic profile of 2-Acetoxy-4'-trifluorobenzophenone would feature several characteristic signals:

  • In ¹H NMR spectroscopy, the acetoxy methyl group would appear as a singlet at approximately 2.0-2.5 ppm

  • The aromatic protons would show complex coupling patterns in the 7.0-8.2 ppm region

  • In ¹³C NMR spectroscopy, the carbonyl carbon of the ketone would appear around 195 ppm

  • The carbonyl carbon of the acetate group would be visible at approximately 170 ppm

  • The trifluoromethyl group would show characteristic splitting patterns in both ¹³C and ¹⁹F NMR

Research Gaps and Future Directions

The current understanding of 2-Acetoxy-4'-trifluorobenzophenone reveals several areas that warrant further investigation.

Knowledge Gaps

Several aspects of 2-Acetoxy-4'-trifluorobenzophenone remain unclear and deserve focused research:

  • Comprehensive physical and chemical property characterization

  • Detailed biological activity profiles, including mechanism of action studies

  • Optimization of synthetic routes for improved yields and purity

  • Structure-activity relationship studies to understand the impact of the 2-acetoxy and 4'-trifluoromethyl substituents

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